

beta-acetyldigoxin molecular formula and molecular weight

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Compound of Interest

Compound Name: *beta-Acetyldigoxin*

Cat. No.: B194529

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An In-Depth Technical Guide to Beta-Acetyldigoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-acetyldigoxin, a cardiac glycoside derived from the foxglove plant *Digitalis lanata*, is a crucial therapeutic agent in the management of heart failure and certain cardiac arrhythmias. Its primary mechanism of action involves the targeted inhibition of the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) pump in myocardial cells. This inhibition leads to a cascade of intracellular events culminating in an increased force of cardiac contraction, known as a positive inotropic effect. This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and relevant experimental protocols for the study of **beta-acetyldigoxin**, tailored for professionals in research and drug development.

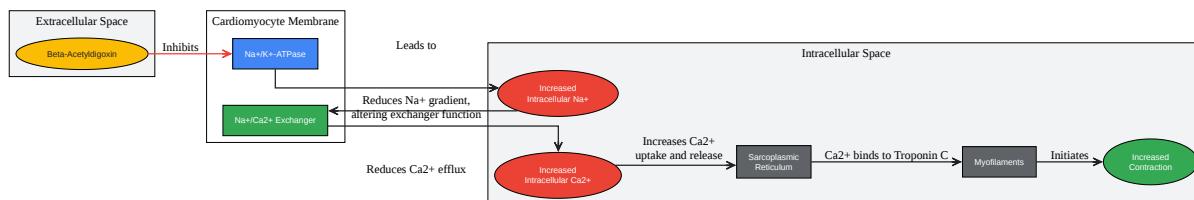
Core Molecular and Physical Properties

Beta-acetyldigoxin is characterized by a specific molecular structure that dictates its pharmacological activity. The key quantitative data for this compound are summarized in the table below.

Property	Value
Molecular Formula	C43H66O15
Molecular Weight	822.98 g/mol

Mechanism of Action: Signaling Pathway

The primary therapeutic effect of **beta-acetyldigoxin** is achieved through its interaction with the Na⁺/K⁺-ATPase pump in the plasma membrane of cardiac muscle cells (cardiomyocytes). The binding of **beta-acetyldigoxin** to this enzyme initiates a signaling cascade that ultimately enhances the contractility of the heart.



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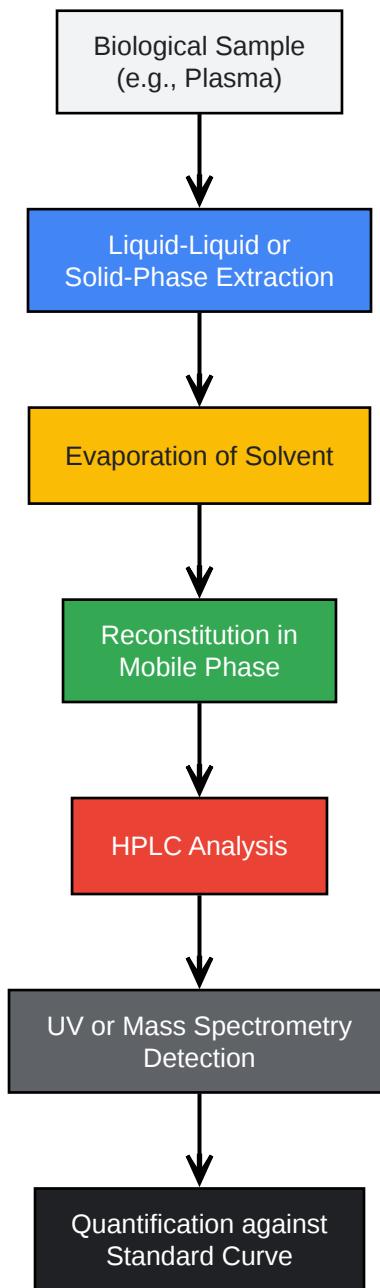
Figure 1. Signaling pathway of **beta-acetyldigoxin** in cardiomyocytes.

Experimental Protocols

Quantification of Beta-Acetyldigoxin in Biological Samples using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the determination of **beta-acetyldigoxin** in biological matrices such as plasma or serum.

Workflow:



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Figure 2. Workflow for HPLC quantification of **beta-acetyldigoxin**.

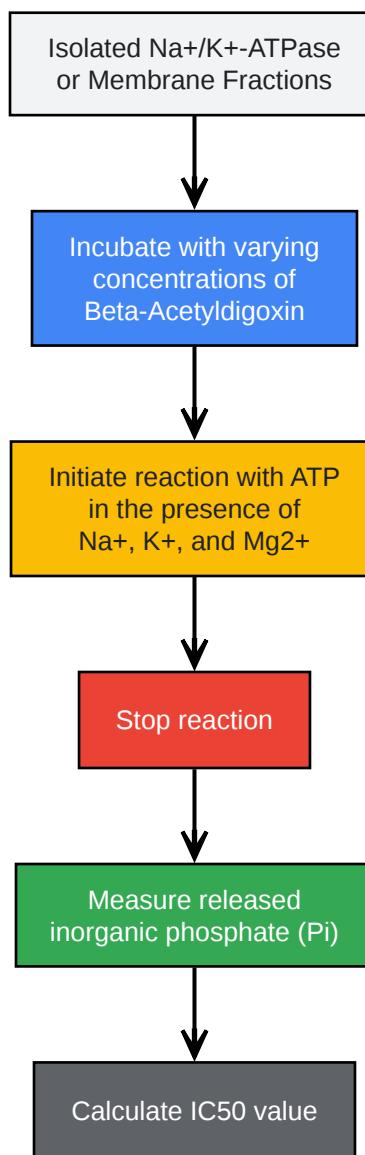
Methodology:

- Sample Preparation:
 - To 1 mL of plasma or serum, add an internal standard.
 - Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).
 - Vortex the mixture and centrifuge to separate the layers.
 - Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile and water.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV absorbance at 220 nm or by mass spectrometry for higher sensitivity and specificity.
- Quantification:
 - Construct a calibration curve using known concentrations of **beta-acetyldigoxin**.
 - Determine the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Na⁺/K⁺-ATPase Inhibition Assay

This assay is designed to measure the inhibitory effect of **beta-acetyldigoxin** on the activity of the Na⁺/K⁺-ATPase enzyme.

Workflow:



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Figure 3. Workflow for Na⁺/K⁺-ATPase inhibition assay.

Methodology:

- Enzyme Preparation:
 - Isolate membrane fractions rich in Na⁺/K⁺-ATPase from a suitable source (e.g., porcine or canine kidney medulla).
- Assay Procedure:

- Pre-incubate the enzyme preparation with various concentrations of **beta-acetyldigoxin** in a buffer containing MgCl₂, NaCl, and KCl.
- Initiate the enzymatic reaction by adding ATP.
- Incubate at 37°C for a defined period.
- Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
- Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., the Fiske-Subbarow method).

- Data Analysis:
 - Plot the percentage of enzyme inhibition against the logarithm of the **beta-acetyldigoxin** concentration.
 - Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

Conclusion

Beta-acetyldigoxin remains a cornerstone in the pharmacological management of cardiac conditions. A thorough understanding of its molecular characteristics, mechanism of action, and appropriate experimental methodologies is paramount for researchers and drug developers. The protocols and data presented in this guide provide a solid foundation for further investigation and development in the field of cardiac glycoside therapeutics.

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